molecular formula C6H6FNO B146139 2-Fluoro-5-methoxypyridine CAS No. 136888-79-4

2-Fluoro-5-methoxypyridine

Cat. No. B146139
M. Wt: 127.12 g/mol
InChI Key: KSZQZUAJEWXGQM-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine is a chemical compound that is part of the broader class of heterocyclic aromatic organic compounds known as pyridines. These compounds are characterized by a six-membered ring structure with one nitrogen atom and five carbon atoms. The specific substitution pattern of a fluorine atom at the second position and a methoxy group at the fifth position on the pyridine ring distinguishes 2-fluoro-5-methoxypyridine from other pyridine derivatives.

Synthesis Analysis

The synthesis of fluoropyridines, including compounds like 2-fluoro-5-methoxypyridine, can be achieved through fluorodenitration reactions. This process involves the use of tetrabutylammonium fluoride (TBAF) under mild conditions, which allows for the conversion of nitropyridines to their corresponding fluoropyridines without significant concern for the presence of water. The reaction is generally applicable to 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require additional electron-withdrawing groups for efficient conversion .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of 2-fluoro-5-methoxypyridine can be inferred from the reactions of similar compounds. For instance, the synthesis of various pyridine derivatives, including those with methoxy groups, can be achieved through reactions with different nucleophiles in the presence of tetrabutylammonium species . Additionally, the presence of a fluorine atom on the pyridine ring can influence the photophysical properties of the compound, as seen in the study of terpyridine-diphenylacetylene hybrids, where the fluorine atom plays a role in the intramolecular charge transfer processes .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Reactions

2-Fluoro-5-methoxypyridine is a versatile compound in synthetic chemistry, offering pathways to various fluorinated and methoxylated pyridines through selective reactions. It serves as a precursor in the synthesis of fluoropyridines via fluorodenitration reactions, where tetrabutylammonium fluoride (TBAF) mediates the conversion under mild conditions. This process is applicable to nitro-substituted pyridines, demonstrating the compound's role in introducing fluorine and methoxy groups into pyridine rings efficiently (Kuduk, Dipardo, & Bock, 2005).

Environmental Applications

In environmental science, 2-Fluoro-5-methoxypyridine derivatives have been explored for the electrochemical treatment of wastewater containing anticancer drugs. A study highlighted the use of a novel tubular porous electrode electrocatalytic reactor for degrading 5-Fluoro-2-Methoxypyrimidine in anticancer drug wastewater. The process showed significant removal of contaminants with low energy consumption, demonstrating the compound's potential in environmental remediation applications (Zhang et al., 2016).

Material Science and Fluorescent Chemosensors

2-Fluoro-5-methoxypyridine derivatives have been investigated for their photophysical properties and potential applications in material science and as fluorescent chemosensors. For example, the synthesis and photophysical evaluation of derivatives as highly emissive fluorophores in both solution and solid states have been reported. Such studies underscore the significance of these compounds in developing materials with specific optical properties for sensing and imaging applications (Hagimori et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZQZUAJEWXGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597010
Record name 2-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxypyridine

CAS RN

136888-79-4
Record name 2-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-fluoropyridin-3-ol (75 g, 663 mmol) in DMF (265 mL, 663 mmol) were added potassium carbonate (59.7 g, 995 mmol) and iodomethane (108 g, 763 mmol). The resulting slurry was heated at 100° C. for 3 hours. The reaction was diluted with water (1000 mL) and poured into a separatory funnel containing diethyl ether (1000 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (4×500 mL). The combined organic layers were washed with water and then brine, dried over sodium sulfate, filtered and concentrated in vacuo to provide a yellow oil. This oil was diluted with 500 mL of DCM and concentrated to provide a yellow oil with a large amount of an off white precipitate. The mixture was filtered and the derived solid was washed well with DCM. The filtrate was concentrate to provide a mixture consisting of a yellow oil and an off white solid. The solid eas filtered, washing with DCM. Repeat this procedure again and then concentrated the filtrate to provide a yellow oil. The oil was taken up in 100 mL of ether and flashed through a plug of silica gel with 10:1 hexanes:ether to provide 2-fluoro-5-methoxypyridine as a yellow oil.
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
265 mL
Type
reactant
Reaction Step Two
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59.7 g
Type
reactant
Reaction Step Two
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108 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
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Quantity
500 mL
Type
solvent
Reaction Step Four
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Quantity
100 mL
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solvent
Reaction Step Five
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a 20 mL microwave vial, 6-fluoropyridin-3-ol (Alfa Aesar, 1.04 g, 9.18 mmol), potassium carbonate (1.90 g, 13.8 mmol) and methyl iodide (Aldrich, 0.689 mL, 11.0 mmol) were mixed into DMF (6 mL). The brown mixture was stirred at 45° C. for 2.5 h. The mixture was diluted with water and the aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phases were washed with saturated aqueous sodium chloride (30 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo to afford 2-fluoro-5-methoxypyridine (1.08 g, 92% yield) as a light brown oil. This material was used in the next reaction without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 7.79-7.85 (m, 1H) 7.33 (td, J=6.02, 3.23 Hz, 1H) 6.86 (dd, J=8.90, 3.42 Hz, 1H) 3.85 (s, 3H). m/z (ESI, positive ion): 128.1 (M+H)+.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.689 mL
Type
reactant
Reaction Step One
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Quantity
6 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two

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